![molecular formula C12H17ClN2O2S B3170328 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine CAS No. 942474-75-1](/img/structure/B3170328.png)
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine
Vue d'ensemble
Description
The compound “1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine” is a unique chemical with the empirical formula C14H18ClNO4S . It has a molecular weight of 331.82 . The IUPAC name for this compound is 1-[2-chloro-5-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18ClNO4S/c1-9-7-12(11(15)8-13(9)21(2,19)20)16-5-3-10(4-6-16)14(17)18/h7-8,10H,3-6H2,1-2H3,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 158°C . The predicted boiling point is approximately 512.2°C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm3 . The predicted refractive index is 1.56 .Applications De Recherche Scientifique
Role in Drug Metabolism and Pharmacological Effects
Arylpiperazine derivatives, including compounds structurally related to 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine, have been studied for their clinical applications, mainly in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, with N-dealkylation leading to 1-aryl-piperazines, which are known for their serotonin receptor-related effects. The metabolism and disposition of these compounds highlight their significant role in pharmacology and their potential for diverse therapeutic applications (Caccia, 2007).
Therapeutic Use and Molecular Design
Piperazine, a core structure in many pharmaceuticals, has been recognized for its versatility in drug design. Piperazine derivatives exhibit a wide range of therapeutic uses, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory effects. The modification of the piperazine nucleus has been crucial in enhancing the medicinal potential of resulting molecules, suggesting a broad scope for the development of novel therapeutic agents incorporating the piperazine motif (Rathi et al., 2016).
Anti-Mycobacterial Activity
Research has also focused on the anti-mycobacterial properties of piperazine analogues, especially against Mycobacterium tuberculosis. Piperazine serves as a critical building block in the structural framework of potent anti-TB molecules, indicating its importance in addressing global health challenges such as tuberculosis and its drug-resistant strains (Girase et al., 2020).
Biological Potentials and Pharmacophoric Activities
Piperazine's biological and pharmacological potentials extend beyond its use as a structural element in drug design. It is involved in various biological activities, including antimicrobial, antitubercular, anticonvulsant, antidepressant, anti-malarial, and anti-inflammatory actions. This underscores the chemical's versatility and its significance in the development of novel therapeutic agents with enhanced efficacy and safety profiles (Verma & Kumar, 2017).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that piperazine derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of “1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine” with its targets are subject to ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Propriétés
IUPAC Name |
1-(2-chloro-5-methyl-4-methylsulfonylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-9-7-11(15-5-3-14-4-6-15)10(13)8-12(9)18(2,16)17/h7-8,14H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWYOIWVCHEFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C)Cl)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



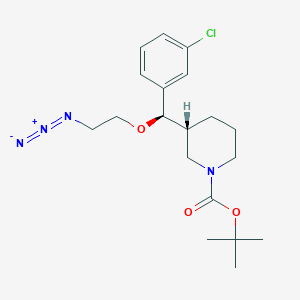



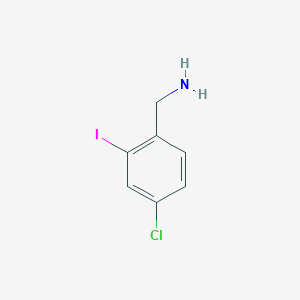
![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3170297.png)
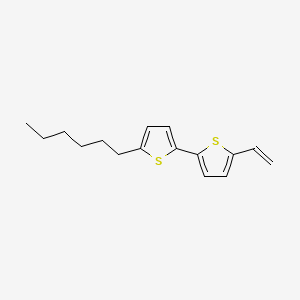
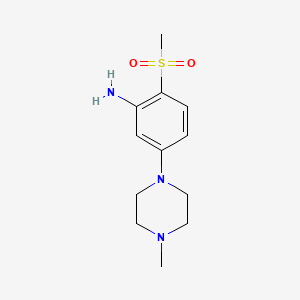
![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B3170319.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine](/img/structure/B3170324.png)
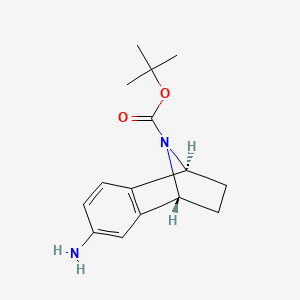
![benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate](/img/structure/B3170350.png)
